molecular formula C24H21N3O5S B11433607 methyl 4-{(E)-[3,7-dioxo-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate

methyl 4-{(E)-[3,7-dioxo-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate

Cat. No.: B11433607
M. Wt: 463.5 g/mol
InChI Key: UGNOQXNICKJRNF-XSFVSMFZSA-N
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Preparation Methods

The synthesis of METHYL 4-{[(2E)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}BENZOATE involves multiple steps, typically starting with the preparation of the thiazolo[3,2-b][1,2,4]triazine core. This core is synthesized through a series of condensation reactions involving appropriate thioamides and hydrazines . The final step involves the esterification of the benzoate group under acidic conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and bases like sodium hydroxide (NaOH). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 4-{[(2E)-3,7-DIOXO-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZIN-2-YLIDENE]METHYL}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its inhibitory effect on carbonic anhydrase involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate . The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to its biological effects.

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-b][1,2,4]triazine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their pharmacological activities and applications

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

methyl 4-[(E)-[3,7-dioxo-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl]benzoate

InChI

InChI=1S/C24H21N3O5S/c1-3-12-32-18-10-6-15(7-11-18)13-19-21(28)25-24-27(26-19)22(29)20(33-24)14-16-4-8-17(9-5-16)23(30)31-2/h4-11,14H,3,12-13H2,1-2H3/b20-14+

InChI Key

UGNOQXNICKJRNF-XSFVSMFZSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC=C(C=C4)C(=O)OC)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)SC3=NC2=O

Origin of Product

United States

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